molecular formula C9H10N2O2 B14733476 n-(4-Methylphenyl)-n-nitrosoacetamide CAS No. 10557-67-2

n-(4-Methylphenyl)-n-nitrosoacetamide

Cat. No.: B14733476
CAS No.: 10557-67-2
M. Wt: 178.19 g/mol
InChI Key: DGVHIBBWIQVJBO-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-nitrosoacetamide is a chemical compound offered as a high-purity reference standard for professional research and development. This product falls into the class of N-nitroso compounds, which are of significant interest in various scientific fields, particularly in analytical chemistry and pharmaceutical development. A closely related parent compound, N-(4-Methylphenyl)acetamide (also known as 4-Methylacetanilide), has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . The introduction of the N-nitroso functional group is a key structural feature, as such compounds are frequently employed in analytical method development and validation (AMV) . They serve as critical standards for ensuring quality control (QC) during the synthesis and formulation stages of drug development, providing traceability against pharmacopeial standards . Researchers utilize this compound to study nitrosation processes, stability, and the formation of nitrosamines in various systems. It is intended for use by qualified researchers in controlled laboratory settings. This product is strictly for research purposes and is not labeled for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10557-67-2

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(4-methylphenyl)-N-nitrosoacetamide

InChI

InChI=1S/C9H10N2O2/c1-7-3-5-9(6-4-7)11(10-13)8(2)12/h3-6H,1-2H3

InChI Key

DGVHIBBWIQVJBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C)N=O

Origin of Product

United States

Synthetic Strategies and Methodologies for N 4 Methylphenyl N Nitrosoacetamide and Analogues

Established Synthetic Routes to N-(4-Methylphenyl)-N-nitrosoacetamide

The primary and most direct method for the synthesis of this compound involves the nitrosation of the corresponding acetanilide (B955) derivative.

Reaction of 4'-Methylacetanilide with Nitrosating Agents

The established route to this compound proceeds via the reaction of 4'-Methylacetanilide with a suitable nitrosating agent. A common and effective method employs sodium nitrite (B80452) (NaNO₂) in an acidic medium, typically glacial acetic acid. The reaction involves the in situ generation of nitrous acid (HNO₂), which then acts as the electrophile, attacking the nitrogen atom of the amide.

The general reaction can be represented as follows:

CH₃C₆H₄NHC(O)CH₃ + NaNO₂/CH₃COOH → CH₃C₆H₄N(NO)C(O)CH₃ + CH₃COONa + H₂O

Other nitrosating agents such as tert-butyl nitrite (TBN) can also be employed, often under milder and non-acidic conditions, which can be advantageous for substrates with acid-sensitive functional groups.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield and purity of the product include temperature, solvent, reaction time, and the stoichiometry of the reagents.

For the nitrosation of 4'-Methylacetanilide using sodium nitrite, the reaction is typically carried out at low temperatures, often between 0 and 5 °C, to minimize the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction. Glacial acetic acid commonly serves as both the solvent and the acid catalyst. The reaction time can vary, but it is generally monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion.

While specific yield data for this compound is not extensively reported in readily available literature, yields for analogous N-aryl-N-nitrosoacetamides can vary significantly based on the specific substrate and the reaction conditions employed. Optimization studies for similar reactions have shown that careful control of the addition rate of the nitrosating agent and maintaining a consistently low temperature are crucial for achieving higher yields.

Table 1: Factors Influencing the Synthesis of this compound
ParameterTypical ConditionsImpact on Reaction
Temperature0-5 °CControls reaction rate and minimizes decomposition of nitrous acid.
SolventGlacial Acetic AcidActs as both solvent and acid catalyst.
Nitrosating AgentSodium Nitrite, tert-Butyl NitriteChoice of agent can influence reaction conditions and functional group tolerance.
Reaction TimeVariable (monitored by TLC)Ensures complete conversion of the starting material.

Synthesis of Related N-Nitrosoamides and Acetamide (B32628) Derivatives for Comparative Studies

To understand the structure-activity relationships and the chemical properties of this compound, the synthesis of analogous compounds is essential. This includes N-alkyl-N-nitrosoamides and other phenylacetamide derivatives.

Analogous N-Alkyl-N-nitrosoamides

The synthesis of N-alkyl-N-nitrosoamides follows a similar principle to their aryl counterparts, involving the nitrosation of a secondary N-alkylamide. For instance, N-methyl-N-nitrosoacetamide can be prepared from N-methylacetamide using a nitrosating agent. A common precursor for the in situ generation of diazomethane, N-methyl-N-nitroso-p-toluenesulfonamide, is synthesized by the nitrosation of N-methyl-p-toluenesulfonamide. This highlights a well-established method for the nitrosation of N-alkylamides. The reaction conditions are generally similar, often requiring an acidic medium and controlled temperatures.

Phenylacetamide Derivatives with Methylphenyl Moieties

A variety of phenylacetamide derivatives containing methylphenyl groups have been synthesized for various applications. These syntheses typically involve the acylation of an appropriate aniline (B41778) with an acetylating agent. For example, the reaction of p-toluidine (B81030) with acetyl chloride or acetic anhydride (B1165640) yields 4'-Methylacetanilide, the precursor for the target molecule. The synthesis of more complex derivatives may involve multi-step sequences, including the introduction of different functional groups on the phenyl ring or the acetamide moiety. These derivatives serve as important controls and comparative compounds in spectroscopic and reactivity studies.

Table 2: Examples of Related Acetamide and N-Nitrosoamide Syntheses
CompoundStarting MaterialsGeneral Method
N-Methyl-N-nitroso-p-toluenesulfonamideN-Methyl-p-toluenesulfonamide, Sodium Nitrite, Acetic AcidNitrosation of a secondary sulfonamide.
4'-Methylacetanilidep-Toluidine, Acetic AnhydrideAcylation of an aromatic amine.

Mechanistic Elucidation of N-Nitrosoamide Synthetic Transformations

The mechanism of N-nitrosation of amides has been a subject of scientific investigation. Kinetic studies on the formation of N-nitrosoamides suggest a mechanism that differs from the nitrosation of amines. It is proposed that the initial electrophilic attack by the nitrosating agent (e.g., the nitrosonium ion, NO⁺) occurs at the more nucleophilic carbonyl oxygen atom of the amide, rather than the nitrogen atom. chem960.com This leads to the formation of an unstable O-nitroso intermediate.

This O-nitroso species is believed to be in a rapid equilibrium with the starting materials. The rate-determining step is then a slow proton transfer from the nitrogen atom of this intermediate, facilitated by a base (which can be the solvent or another species in the reaction mixture). chem960.com Following the deprotonation, a rapid intramolecular rearrangement occurs, leading to the thermodynamically more stable N-nitrosoamide product. chem960.com

This proposed mechanism, involving an initial O-nitrosation followed by rearrangement, is supported by kinetic isotope effect studies and the observation of general base catalysis in the nitrosation of various amides. chem960.com This mechanistic understanding is crucial for optimizing reaction conditions and predicting the reactivity of different amide substrates towards nitrosation.

Reaction Mechanisms and Chemical Reactivity of N 4 Methylphenyl N Nitrosoacetamide

Decomposition Pathways and Kinetics of N-(4-Methylphenyl)-N-nitrosoacetamide

N-nitrosoamides, including this compound, are a class of compounds known for their relative instability. usp.org Their decomposition can be initiated through various means, including heat, acid catalysis, and photochemical processes. The specific pathway and resulting products are highly dependent on the conditions employed.

The thermal decomposition of N-aryl-N-nitrosoacetamides like this compound has been a subject of considerable study. Generally, these compounds are stable only at or below room temperature, with their stability being influenced by the nature of the aryl group. cdnsciencepub.com The initial and key step in the thermolysis of N-nitrosoamides in a range of solvents is the rearrangement to form an aryl diazo ester. cdnsciencepub.com This rearrangement involves the exclusive scission of the nitrogen-carbonyl bond. cdnsciencepub.com

The resulting diazo ester is a reactive intermediate that subsequently undergoes further reactions, the nature of which depends on the specific aryl group and the solvent. cdnsciencepub.comfao.org For N-aryl-N-nitrosoacetamides, the secondary reactions typically proceed through a free-radical pathway, yielding products characteristic of aryl radical intermediates. cdnsciencepub.com

Table 1: General Products of Thermal Decomposition of N-Aryl-N-nitrosoacetamides

ReactantIntermediateGeneral Products
N-Aryl-N-nitrosoacetamideAryl diazo esterProducts derived from aryl free-radical intermediates

This table provides a generalized overview of the thermal decomposition process.

The specific products from the thermal decomposition of this compound would arise from the reactions of the 4-methylphenyl radical. The study of these decomposition pathways is crucial for understanding the reactivity of this class of compounds and has been investigated in relation to processes like biaryl formation. google.com

In aqueous acidic solutions, the decomposition of N-nitrosoamides can proceed via different mechanisms. For some N-nitrosoamides, decomposition occurs through two concurrent pathways: one releasing nitrogen and the other releasing nitrous acid. The dominant pathway can depend on the acidity of the medium.

The acid-catalyzed hydrolysis of N-nitroso compounds generally involves protonation of the substrate as a key step. For N-nitrosoamides, protonation can occur on either the nitrogen or the oxygen atom of the nitroso group, or on the carbonyl oxygen. rsc.orgrsc.org The subsequent steps determine the final products. In the case of some N-nitrosoamides, the rate-determining step in their denitrosation is the protonation of the substrate. rsc.org

For N-nitrobenzamides, a related class of compounds, the mechanism in strongly acidic conditions is an A1-type reaction following presumed O-protonation. rsc.org In more moderate acidity, a neutral water-catalyzed hydrolysis mechanism becomes operative. rsc.org The specific mechanism for this compound would likely follow similar principles, with the reaction rate and pathway being dependent on the acid concentration.

The photochemical decomposition of N-nitrosamides offers a distinct reaction pathway compared to their thermal decomposition. cdnsciencepub.comsfu.ca Photolysis of N-nitrosamides in acidic media primarily involves the fission of the nitrogen-nitrogen bond, in contrast to the nitrogen-carbonyl bond cleavage observed in thermolysis. cdnsciencepub.comresearchgate.net

The primary photochemical processes are believed to be:

Photo-elimination of [NOH]: This leads to the formation of an alkylidenimide intermediate. cdnsciencepub.comresearchgate.net This intermediate can then undergo secondary reactions, such as hydrolysis, to yield the corresponding aldehyde. sfu.ca

Light-catalyzed denitrosation: This process also contributes to the decomposition of the N-nitrosamide. cdnsciencepub.comresearchgate.net

In acidic environments, the photolysis of N-nitrosamides shows similarities to the photolysis of N-nitrosamines. cdnsciencepub.comresearchgate.net The products of these photochemical reactions can be identified by converting the resulting aldehydes into their 2,4-dinitrophenylhydrazone derivatives for isolation and characterization. cdnsciencepub.com

Kinetic studies are essential for elucidating the mechanisms of N-nitrosoamide decomposition. The thermal decomposition of N-nitrosoamides has been shown to follow first-order kinetics. nih.gov The rate of decomposition is significantly influenced by the substituents on the nitrogen atom and the solvent used. fao.orgresearchgate.net For instance, the presence of an N-aryl substituent can alter the reactivity compared to a simple N-alkyl-N-nitrosoacetamide. nih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the reaction mechanisms and kinetics of N-nitrosoamide decomposition. fao.orgmdpi.com These studies help in understanding the transition states and activation energies involved in the decomposition process. For example, in the thermal decomposition of N-substituted diacetamides, a proposed mechanism involves a six-membered transition state. nih.govmdpi.com

Kinetic analyses of acid-catalyzed decomposition have revealed the importance of proton transfer steps. rsc.org For some N-nitrosoamides, the reaction is subject to general base catalysis, and solvent isotope effects have been observed, indicating that proton transfer is a slow, rate-determining step. rsc.org

Table 2: Factors Influencing the Kinetics of this compound Decomposition

FactorInfluence on Decomposition Rate
Temperature Increased temperature generally accelerates thermal decomposition.
Solvent The polarity of the solvent can stabilize intermediates and influence the reaction mechanism and rate. fao.orgresearchgate.net
Substituents The electronic nature of the substituent on the phenyl ring can affect the stability of the molecule and the intermediates formed.
Acid Concentration In acid-catalyzed decomposition, the rate is dependent on the acidity of the medium.

This table summarizes the key factors that affect the rate of decomposition.

Role of this compound as a Nitrosating Agent

N-nitroso compounds, in general, can act as nitrosating agents, meaning they can introduce a nitroso group (-N=O) into another molecule. usp.org This reactivity is central to their chemical and biological properties.

The ability of this compound to act as a nitrosating agent stems from its ability to generate electrophilic nitrosating species under certain conditions. The primary nitrosating agents are often formed from the dissolution of nitrite (B80452) salts in acid, leading to species like the nitrosonium ion (NO+), nitrous anhydride (B1165640) (N2O3), and dinitrogen tetroxide (N2O4). wikipedia.orggoogle.com

Under acidic conditions, N-nitrosoamides can release nitrous acid. This nitrous acid can then be protonated and lose water to form the highly electrophilic nitrosonium ion. libretexts.org

Reaction Scheme: Generation of Nitrosonium Ion R(Ar)-N(NO)C(O)CH₃ + H⁺ ⇌ R(Ar)-N(NOH)C(O)CH₃⁺ R(Ar)-N(NOH)C(O)CH₃⁺ → R(Ar)-NHC(O)CH₃ + NO⁺

The generated nitrosonium ion is a potent electrophile that can then react with nucleophiles, such as secondary amines, to form new N-nitrosamines. wikipedia.orglibretexts.org

In addition to the nitrosonium ion, other nitrosating species like dinitrogen trioxide (N₂O₃) can be formed, particularly in non-aqueous environments or at higher concentrations of nitrous acid. google.comnih.gov These species are also effective nitrosating agents. The specific nitrosating species present will depend on the reaction conditions, including the solvent, temperature, and the presence of other reagents. nih.gov

Scope and Selectivity of Nitrosation Reactions Mediated by this compound

N-nitroso compounds, including N-aryl-N-nitrosoacetamides, can potentially act as transnitrosating agents, transferring their nitroso group to other nucleophilic species such as secondary amines. This process, known as transnitrosation, would involve the nucleophilic attack of a secondary amine on the electrophilic nitroso-nitrogen of this compound. The feasibility and efficiency of such reactions depend on the relative nucleophilicity of the amine and the stability of the N-nitrosoacetamide.

While specific studies detailing the substrate scope for this compound are not extensively documented, the general reactivity of nitrosating agents suggests that a broad range of secondary amines could theoretically be converted to their corresponding N-nitrosamines. nih.gov The reaction is generally most efficient for secondary amines due to the relative stability of the resulting N-nitrosamine products. nih.gov Primary amines, in contrast, would typically form unstable primary N-nitrosamines that rapidly decompose to diazonium ions. nih.gov

The selectivity of the nitrosation would be influenced by steric and electronic factors of the amine substrate. Less sterically hindered and more nucleophilic (more basic) amines are expected to react more readily.

Table 1: Illustrative Scope of Potential Nitrosation Reactions

Substrate (Secondary Amine) Expected Product (N-Nitrosamine) Notes
Diethylamine N-Nitrosodiethylamine A simple dialkylamine.
Piperidine N-Nitrosopiperidine A cyclic secondary amine.
N-Methylaniline N-Nitroso-N-methylaniline An N-alkylaniline.
Morpholine N-Nitrosomorpholine A cyclic amine with a heteroatom.

This table represents a hypothetical scope based on the general reactivity of nitrosating agents. Specific experimental validation for this compound is required.

Influence of Reaction Environment on Nitrosating Efficacy (e.g., pH, Solvent Effects)

The efficacy of N-nitroso compounds as nitrosating agents, and their general reactivity, is profoundly influenced by the reaction environment, particularly pH and the choice of solvent.

pH Effects: The decomposition of N-nitrosamides, a process that can lead to the release of a nitrosating species or the formation of a diazonium ion, is typically acid-catalyzed. rsc.org Studies on analogous compounds show that in acidic conditions, protonation of the N-nitrosoacetamide can occur at either the amide oxygen or the amide nitrogen. rsc.org Protonation facilitates subsequent reactions, including denitrosation (loss of the nitroso group) or deamination (loss of N₂ via a diazonium intermediate). rsc.org Therefore, any transnitrosation activity would likely be enhanced in acidic media. Conversely, in neutral or basic conditions, the compound is generally more stable, and its nitrosating efficacy would be significantly lower. nih.gov

Solvent Effects: The choice of solvent can impact reaction rates and mechanisms. For nitrosation reactions, polar aprotic solvents are often employed. nih.gov In the context of N-nitrosamide reactivity, solvent polarity can influence the stability of charged intermediates and transition states involved in the decomposition pathways. For instance, the decomposition of N-n-butyl-N-nitrosoacetamide in aqueous acid involves a rate-limiting attack by water on the O-protonated conjugate acid, highlighting the active role a protic solvent can play. rsc.org Aprotic, non-aromatic solvents are less likely to engage in specific interactions, potentially altering reaction barriers. acs.org

Table 2: Expected Influence of Reaction Environment on Reactivity

Parameter Condition Expected Effect on Reactivity/Nitrosating Efficacy Rationale
pH Acidic (e.g., pH < 5) Increased Catalyzes decomposition and potential transnitrosation via protonation of the N-nitrosoamide. rsc.org
Neutral (e.g., pH ~7) Low / Negligible The compound is more stable; lack of acid catalysis.
Basic (e.g., pH > 8) Very Low / Negligible The compound is generally stable; no driving force for protonation-initiated reactions.
Solvent Polar Protic (e.g., H₂O, EtOH) Can facilitate reactions May participate directly in the reaction mechanism (e.g., as a nucleophile). rsc.org
Polar Aprotic (e.g., Acetonitrile, DMF) Generally favorable Solvates intermediates without direct participation, often used for nitrosation reactions. nih.govrsc.org

Participation in Other Organic Transformations

Formation of Diazonium Intermediates and Subsequent Chemical Reactions (e.g., Indazole Synthesis)

A cornerstone of N-nitrosamide chemistry is their decomposition in acidic environments to form diazonium ions. rsc.orgbyjus.com For this compound, treatment with acid is expected to generate the 4-methylphenyldiazonium ion. This reaction proceeds through protonation of the amide, followed by rearrangement and elimination of acetic acid and water to yield the highly reactive Ar-N₂⁺ species. rsc.orgbyjus.com

The mechanism for the acid-catalyzed decomposition of a related compound, N-n-butyl-N-nitrosoacetamide, has been shown to involve two concurrent pathways: denitrosation and deamination. rsc.org The deamination pathway, which leads to the diazonium ion, involves a rate-limiting attack of water on the O-protonated form of the molecule. rsc.org

Once formed, the 4-methylphenyldiazonium salt is a versatile intermediate for a wide array of synthetic transformations, as the dinitrogen group (N₂) is an excellent leaving group. lumenlearning.commasterorganicchemistry.com These subsequent reactions include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts. masterorganicchemistry.com

Schiemann Reaction: Replacement with -F upon heating of the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Gattermann Reaction: Replacement with halides using copper powder.

Replacement by Iodide: Reaction with potassium iodide. masterorganicchemistry.com

Replacement by Hydroxyl: Heating in aqueous acid to form p-cresol. masterorganicchemistry.com

Azo Coupling: Reaction with activated aromatic rings (e.g., phenols, anilines) to form azo dyes. libretexts.org

Indazole Synthesis: While direct synthesis of indazoles starting from this compound is not explicitly detailed, a plausible pathway can be constructed based on known indazole syntheses. mdpi.comnih.govbeilstein-journals.org Many syntheses of 1-aryl-1H-indazoles proceed through the cyclization of arylhydrazones. mdpi.comnih.gov A potential, though less common, route could involve the in-situ generation of the 4-methylphenyldiazonium ion, which could then be trapped by a suitable precursor to initiate cyclization, although this would represent a non-standard approach. More established methods typically involve intramolecular N-arylation of ortho-haloarylhydrazones. beilstein-journals.org

Nucleophilic Reactivity Studies Involving the N-Nitrosoamide Moiety

The N-nitrosoamide functional group possesses multiple sites susceptible to nucleophilic attack, though its reactivity is highly dependent on the reaction conditions and the nature of the nucleophile.

Under neutral, aprotic conditions, strong nucleophiles such as organolithium or Grignard reagents could potentially attack the electrophilic nitroso-nitrogen. nih.gov This is analogous to the reactivity of N-nitrosamines, where such an attack leads to an unstable oxyhydrazine intermediate that subsequently reacts further. nih.gov

However, the predominant reactivity of N-nitrosamides, particularly in the presence of acid or even weaker proton sources like water, involves protonation followed by decomposition, as described previously. rsc.org In acidic solution, the key step is not direct nucleophilic attack on the neutral molecule but rather the reaction of a nucleophile (often the solvent, like water) with a protonated intermediate. rsc.org The study of N-n-butyl-N-nitrosoacetamide demonstrated that denitrosation can be accelerated by nucleophiles, suggesting they attack a protonated species. rsc.org For N-nitrosoanilines, however, studies in ethanolic HCl showed no catalysis by added nucleophiles, indicating a change in the rate-determining step under those conditions. nih.gov

The carbonyl carbon of the acetamide (B32628) group is also an electrophilic center. However, it is generally less reactive than, for example, the carbonyl carbon of an acid chloride. Nucleophilic attack at this position would lead to the displacement of the N-nitroso-N-(4-methylphenyl)amine anion, a pathway that is less commonly observed compared to the reactions involving the N-nitroso group.

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Spectroscopic Characterization Methodologies for N-(4-Methylphenyl)-N-nitrosoacetamide

Spectroscopy is a cornerstone in the structural analysis of N-nitroso compounds, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to restricted rotation around the N-N bond, a common feature in N-nitrosamines, some signals may appear as two sets of peaks, representing the E and Z isomers. researchgate.net The aromatic protons on the p-tolyl group typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the tolyl group would present as a singlet, as would the acetyl methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key signals would include those for the carbonyl carbon of the acetamide (B32628) group, carbons of the aromatic ring, and the methyl carbons. The presence of the nitroso group influences the chemical shifts of adjacent carbons.

Predicted NMR Data: While specific experimental data for this compound is not extensively published, a predicted spectral data table can be constructed based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for related functional groups.

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Acetyl (CH₃)~2.2 - 2.6 (s)~20 - 25
Aromatic (CH)~7.2 - 7.5 (d)~125 - 135
Tolyl (CH₃)~2.3 - 2.5 (s)~20 - 22
Carbonyl (C=O)N/A~170 - 175
Aromatic (C-N)N/A~135 - 145
Aromatic (C-CH₃)N/A~138 - 142

Note: (s) = singlet, (d) = doublet. The presence of E/Z isomers could lead to a doubling of observed peaks.

Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its structure. Techniques like electron ionization (EI) and electrospray ionization (ESI) are commonly employed.

Under electron impact, N-nitroso compounds typically exhibit a detectable molecular ion peak (M⁺). A characteristic fragmentation pathway for nitrosamines is the loss of the nitroso group (•NO), resulting in a prominent peak at M-30. chem960.com Another common fragment observed is the NO⁺ ion itself at an m/z of 30.

With soft ionization techniques like ESI, tandem mass spectrometry (MS/MS) reveals structure-dependent fragmentation. Common pathways for protonated nitrosamines include the loss of the NO radical (30 Da), loss of water (18 Da), or the elimination of NH₂NO (46 Da). nih.gov

Expected Fragmentation Data: Based on these established principles, a table of expected key fragments can be compiled.

Table 2: Expected Mass Spectrometry Fragments for this compound (Molecular Weight: 178.19 g/mol )

m/z Value Proposed Fragment Identity Fragmentation Pathway
178[M]⁺Molecular Ion
148[M - NO]⁺Loss of nitroso radical
106[C₇H₈N]⁺Cleavage of the N-acetyl group
91[C₇H₇]⁺Tropylium ion from p-tolyl group
43[CH₃CO]⁺Acylium ion
30[NO]⁺Nitroso cation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the carbonyl (C=O) stretching of the amide group is typically observed in the range of 1680-1720 cm⁻¹. The N-N stretch and the N=O stretch of the nitroso group are also signature peaks, with the N=O stretch often appearing in the 1400-1500 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum provides insight into the electronic transitions within the molecule. N-nitrosamines generally display two characteristic absorption bands. nih.gov The first is a high-intensity band around 230-235 nm, attributed to a π→π* transition. The second is a lower-intensity band at a longer wavelength, typically between 345-375 nm, which corresponds to an n→π* transition of the N=O group. nih.gov

Characteristic Spectroscopic Data:

Table 3: Key Spectroscopic Data for this compound

Spectroscopic Technique Feature Expected Wavenumber / Wavelength
Infrared (IR)C=O Stretch (Amide)1680 - 1720 cm⁻¹
Infrared (IR)N=O Stretch (Nitroso)1400 - 1500 cm⁻¹
Infrared (IR)C-N Stretch1200 - 1350 cm⁻¹
Ultraviolet-Visible (UV/Vis)π→π* Transition~230 - 240 nm
Ultraviolet-Visible (UV/Vis)n→π* Transition~345 - 375 nm

Chromatographic Separation Techniques

Chromatographic methods are fundamental for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile, thermally sensitive compounds like N-nitrosoacetamides. A reverse-phase HPLC method is typically suitable for this analysis.

A common setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. synzeal.com Detection is often performed using a UV detector set to one of the compound's absorption maxima (e.g., ~235 nm). This method allows for the separation of the target compound from starting materials, reagents, and potential side-products, enabling accurate purity assessment and quantitative analysis.

While direct analysis of intact N-nitrosoacetamides by Gas Chromatography (GC) can be challenging due to their potential thermal lability, GC is an excellent tool for analyzing volatile byproducts or decomposition products. N-nitroso compounds can degrade in the high-temperature environment of the GC injection port.

This thermal decomposition can be studied to understand the compound's stability. Furthermore, GC coupled with a mass spectrometer (GC-MS) can identify the volatile products formed upon degradation. Analysis might reveal the presence of N-(4-methylphenyl)acetamide, the denitrosated precursor, or other smaller fragments. To minimize on-column degradation when analyzing the intact molecule, specialized injection techniques like the use of a programmed temperature vaporization (PTV) inlet may be required.

Hyphenated Techniques and Advanced Analytical Method Development

In the research and characterization of N-nitrosoamides, such as this compound, hyphenated analytical techniques are indispensable for providing the necessary sensitivity and selectivity. The coupling of chromatographic separation with mass spectrometric detection allows for the unambiguous identification and quantification of target analytes within complex matrices. While specific literature detailing the analytical characterization of this compound is limited, the well-established methodologies for the broader class of N-nitrosamines and N-nitroso compounds serve as a robust framework for its analysis. nih.gov Advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools used for this purpose. researchgate.net

The comprehensive analysis of reaction mixtures and potential degradation products is critical for understanding the synthesis, stability, and purity of this compound.

LC-MS/MS is exceptionally well-suited for the analysis of N-nitrosoamides. These compounds are often polar and may exhibit thermal lability, making LC-MS/MS the preferred technique over GC-MS. jfda-online.com In a typical synthesis, N-(4-methylphenyl)acetamide would be reacted with a nitrosating agent. An LC-MS/MS method could effectively separate the target product, this compound, from the unreacted starting material, excess nitrosating agents, and any side-products on a reversed-phase column (e.g., C18). mdpi.com Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for trace-level quantification even in complex reaction matrices. japsonline.com

GC-MS is a powerful alternative, especially for volatile and thermally stable related substances or degradation products. researchgate.net A primary degradation pathway for this compound would likely involve the cleavage of the N-NO bond, yielding the parent amide, N-(4-methylphenyl)acetamide. GC-MS can readily separate and identify such products. However, a significant challenge in the GC-MS analysis of N-nitroso compounds is their potential for thermal degradation in the high-temperature environment of the GC injection port. restek.com This can lead to the artificial formation of degradation products and an inaccurate assessment of the sample's composition. For some N-nitroso compounds, this thermal instability necessitates the use of LC-MS/MS to ensure accurate quantification. jfda-online.com

To illustrate the specificity of a tandem mass spectrometry approach, the following table presents hypothetical yet chemically rational MRM parameters for the analysis of this compound and a key potential degradation product.

Compound NameMolecular WeightPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Notes
This compound178.19179.2149.1, 107.1, 91.1Product ions correspond to the loss of the nitroso group (-NO), followed by subsequent fragmentation of the remaining structure.
N-(4-methylphenyl)acetamide149.19150.2108.1, 91.1This is a primary potential degradation product formed by the loss of the nitroso group.

The development and validation of analytical methods for N-nitrosoamides are critical to ensure the reliability and accuracy of research data. These methods must be highly sensitive, as N-nitroso compounds are often investigated as trace-level impurities. japsonline.com The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.net

Method development begins with the selection of the appropriate technique, often LC-MS/MS due to the typical properties of N-nitrosoamides. jfda-online.com Key considerations include the choice of chromatographic column and mobile phases to achieve optimal separation from matrix components. mdpi.comnih.gov Mass spectrometry conditions are optimized to maximize the signal for the target analyte, including the selection of the ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and the optimization of MRM transitions for quantification and confirmation. nih.gov

Once developed, the method undergoes rigorous validation to demonstrate its suitability for the intended purpose. The core validation parameters include:

Specificity : The ability of the method to unequivocally measure the analyte in the presence of other components, such as starting materials, by-products, or degradants. pmda.go.jp

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A high correlation coefficient (r²) is required to demonstrate linearity. jfda-online.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. nih.gov

Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a statistically significant number of samples. nih.gov

The following table summarizes typical validation parameters and results for the analysis of N-nitroso compounds by LC-MS/MS, based on published methodologies for this compound class.

Validation ParameterTypical Acceptance CriteriaRepresentative Findings for N-Nitroso Compounds Analysis
Linearity (Correlation Coefficient, r²)r² ≥ 0.995> 0.995 over a range of 0.5-80 ng/mL. jfda-online.commdpi.com
Limit of Quantification (LOQ)Signal-to-noise ratio ≥ 100.5 ng/mL. mdpi.com
Limit of Detection (LOD)Signal-to-noise ratio ≥ 30.2 ng/mL. mdpi.com
Accuracy (% Recovery)Typically 80-120%Intra-day and inter-day recoveries between 80-120%. nih.gov
Precision (% RSD)Typically ≤ 20% at the LOQ, ≤ 15% at higher concentrations< 20%. nih.gov

Computational and Theoretical Chemistry Approaches to N 4 Methylphenyl N Nitrosoacetamide

Quantum Mechanical Investigations of N-(4-Methylphenyl)-N-nitrosoacetamide Structure and Energetics

Currently, there are no published studies detailing the quantum mechanical investigations into the structure and energetics of this compound. Such research would provide fundamental insights into the molecule's behavior.

Geometry Optimization and Conformational Analysis

No specific research has been found that performs geometry optimization or conformational analysis on this compound. This type of study would involve computational methods, such as Density Functional Theory (DFT), to determine the most stable three-dimensional structure of the molecule. It would identify key bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would explore the different spatial arrangements (conformers) of the molecule and their relative energies, which are crucial for understanding its flexibility and interactions.

Electronic Properties and Reactivity Descriptors (e.g., frontier orbitals, charge distribution)

There is a lack of available data on the electronic properties and reactivity descriptors for this compound. A computational analysis in this area would calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Additionally, mapping the electrostatic potential and calculating atomic charges would reveal the charge distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.

Computational Modeling of Reaction Mechanisms

The computational modeling of reaction mechanisms involving this compound is another area where specific research is absent. These studies are vital for understanding how the compound is formed, how it decomposes, and how it participates in chemical reactions.

Potential Energy Surface Mapping for Synthetic Pathways

No literature is available that maps the potential energy surface (PES) for the synthetic pathways leading to this compound. A PES mapping would provide a detailed energetic landscape of the reaction, identifying the energy of reactants, products, intermediates, and transition states, thereby elucidating the most favorable reaction pathway.

Transition State Characterization for Decomposition and Nitrosation Processes

Specific computational characterization of the transition states for the decomposition or nitrosation processes of this compound has not been reported. Such studies would involve locating the high-energy transition state structures that connect reactants to products. Analyzing the geometry and vibrational frequencies of these transition states is essential for confirming the reaction mechanism and calculating reaction barriers.

Kinetic Simulations from First Principles

In the absence of the foundational data from PES and transition state analyses, no first-principles kinetic simulations for reactions involving this compound have been performed. These simulations would use quantum mechanical data to predict reaction rates and understand the temperature dependence of the chemical processes, providing a direct link between theoretical calculations and experimental kinetics.

Future computational research is required to address these unanswered questions and provide a robust theoretical framework for the chemical behavior of this compound.

Advanced Computational Methodologies for Predicting Chemical Behavior of this compound

The prediction of the chemical behavior of this compound is greatly enhanced by the application of advanced computational methodologies. These in silico approaches provide deep insights into the molecule's electronic structure, stability, and reactivity, complementing experimental findings. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to these investigations.

DFT has proven to be a powerful tool for optimizing the molecular geometry of this compound and for calculating a variety of its electronic properties. nih.gov By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov

A key aspect of understanding the chemical behavior of this compound is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable computational technique. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how this compound will interact with other molecules and for understanding its intermolecular interactions.

Furthermore, computational methods can be used to predict spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). Theoretical calculations of these properties can aid in the interpretation of experimental spectra and provide a more detailed understanding of the molecule's structure and bonding.

While specific research focusing exclusively on the computational chemistry of this compound is not extensively available, studies on structurally related molecules, such as other N-nitroso compounds and N-aryl acetamides, provide a strong basis for the application of these methodologies. For instance, DFT studies on N-nitrosodimethylamine have been used to investigate its adsorption and dissociation on various surfaces, offering insights into its environmental fate and potential for catalytic degradation. nih.gov Similarly, computational analyses of other N-aryl acetamides have successfully predicted their molecular structures and electronic properties. researchgate.netmdpi.com

The following table presents hypothetical, yet representative, data that could be obtained for this compound using DFT calculations, based on findings for analogous compounds.

Calculated PropertyHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.8 D
Ionization Potential6.5 eV
Electron Affinity1.2 eV

In addition to static quantum chemical calculations, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, intermolecular interactions in different environments (e.g., in solution), and the prediction of macroscopic properties.

The combination of these advanced computational methodologies offers a powerful and multifaceted approach to understanding and predicting the chemical behavior of this compound, guiding further experimental research and potential applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-Methylphenyl)-N-nitrosoacetamide in academic laboratories?

  • Answer : The compound is typically synthesized via nitrosation of its precursor, N-(4-Methylphenyl)acetamide, using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions. For example, nitrosation of secondary amines in acetonitrile or dichloromethane at 0–5°C yields nitroso derivatives. Reaction monitoring via thin-layer chromatography (TLC) or UV-Vis spectroscopy is advised to track nitroso group formation .
  • Key Considerations :

  • Use ice baths to control exothermic reactions.
  • Purify via column chromatography or recrystallization (e.g., from methanol/water mixtures) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies nitroso group environments (e.g., δ ~120–130 ppm for aromatic protons adjacent to nitroso). For example, ¹³C-NMR peaks at δ 174.3 ppm (carbonyl) and δ 40.4 ppm (methyl groups) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 194.19 g/mol) .
  • HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are essential for handling nitroso compounds like this compound?

  • Answer :

  • Toxicity Mitigation : Nitroso compounds are mutagenic and carcinogenic. Use fume hoods, gloves, and closed systems to minimize exposure. Store at 0–6°C in amber vials to prevent degradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Answer :

  • Software Tools : Use SHELX (e.g., SHELXL for refinement) to resolve twinning or disorder. ORTEP-3 visualizes thermal ellipsoids to validate molecular geometry .
  • Validation Metrics : Check R-factor convergence (<5%), ADDSYM (for missed symmetry), and PLATON’s VOID analysis to detect solvent-accessible voids .
    • Example : In a study, SHELXL refinement reduced R₁ from 0.12 to 0.05 after adjusting anisotropic displacement parameters .

Q. What strategies address contradictory biological activity data for nitroso compounds in pharmacological studies?

  • Answer :

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ assays to quantify potency variations. For example, Ames tests at 1–100 nmol/plate assess mutagenicity thresholds .
  • Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., nitrosamine-derived alkylating agents) that may explain toxicity inconsistencies .

Q. How can computational chemistry predict the reactivity of this compound in organic synthesis?

  • Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to model nitroso group electrophilicity.
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites (e.g., nitroso nitrogen as a reaction hotspot) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.